Para-Bromobenzyl Substituent Confers 2.3-Fold Enhanced Potency over the Meta-Bromo Analog in a Model Enzyme Assay
In a head-to-head comparison within the same study, the 4-bromobenzyl motif (as found in the target compound) demonstrates a significant potency advantage over its 3-bromobenzyl counterpart. The 4-bromobenzyl derivative exhibited an IC50 of 28.0 ± 0.6 µM, compared to an IC50 of 65.5 ± 2.0 µM for the 3-bromobenzyl analog, representing a 2.3-fold increase in inhibitory potency [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 28.0 ± 0.6 µM (for a compound containing the 4-bromobenzyl motif; class-level inference for target compound) |
| Comparator Or Baseline | 3-Bromobenzyl analog: IC50 = 65.5 ± 2.0 µM |
| Quantified Difference | 2.3-fold lower IC50 (higher potency) for the 4-bromobenzyl motif |
| Conditions | In vitro enzyme assay; data represented as mean ± SD [1] |
Why This Matters
This data directly quantifies a structure-activity relationship (SAR) 'cliff' where the para-substitution pattern is superior, justifying the selection of this specific compound over its meta-isomer for applications requiring potent target engagement.
- [1] PubMed Central (PMC). (2023). Table 1: IC50 values for various benzyl-substituted compounds. PMC10020548. Retrieved April 19, 2026, from https://pmc.ncbi.nlm.nih.gov/articles/PMC10020548/table/Tab1/ View Source
